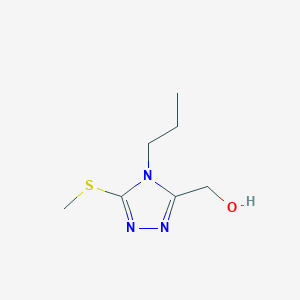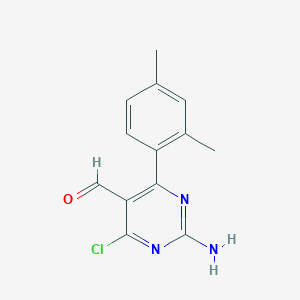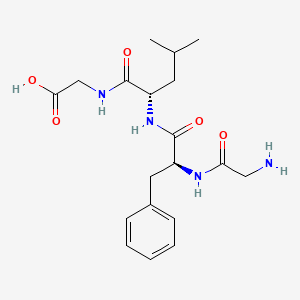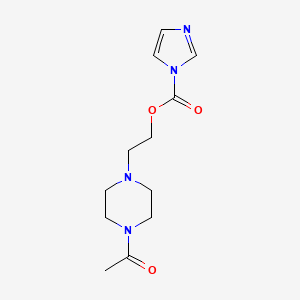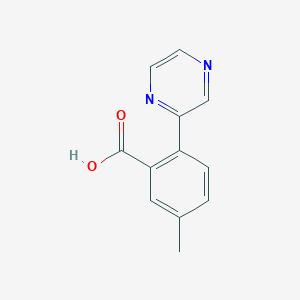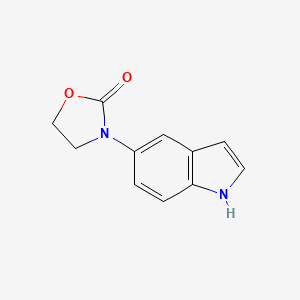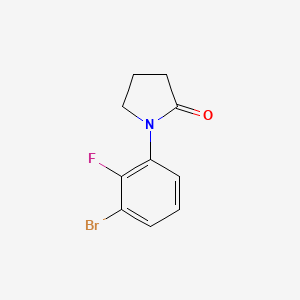
1-(3-Bromo-2-fluorophenyl)-2-pyrrolidinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Bromo-2-fluorophenyl)-2-pyrrolidinone is an organic compound with significant applications in various fields of scientific research. This compound is characterized by the presence of a bromine and fluorine atom attached to a phenyl ring, which is further connected to a pyrrolidin-2-one moiety. The unique structural features of this compound make it an interesting subject for chemical synthesis and research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Bromo-2-fluorophenyl)-2-pyrrolidinone typically involves the reaction of 3-bromo-2-fluoroaniline with a suitable reagent to introduce the pyrrolidin-2-one moiety. One common method involves the use of iron powder in an ethanol/acetic acid/water mixture at elevated temperatures . The reaction conditions are carefully controlled to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the final product meets the required specifications.
Analyse Des Réactions Chimiques
Types of Reactions
1-(3-Bromo-2-fluorophenyl)-2-pyrrolidinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The bromine and fluorine atoms on the phenyl ring can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophilic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups such as alkyl, aryl, or halogen atoms.
Applications De Recherche Scientifique
1-(3-Bromo-2-fluorophenyl)-2-pyrrolidinone has diverse applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-(3-Bromo-2-fluorophenyl)-2-pyrrolidinone involves its interaction with specific molecular targets and pathways. The presence of bromine and fluorine atoms can influence the compound’s reactivity and binding affinity to target molecules. These interactions can modulate biological processes and pathways, leading to various effects depending on the context of its application.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Bromo-2-fluoroaniline: A precursor in the synthesis of 1-(3-Bromo-2-fluorophenyl)-2-pyrrolidinone.
3-Fluoro-N-[2-(trifluoro-methyl)phenyl]benzamide: Shares structural similarities with the presence of fluorine and bromine atoms.
4-Bromo-2-fluoroanisole: Another compound with bromine and fluorine atoms on a phenyl ring.
Uniqueness
This compound is unique due to the combination of its structural features, which confer specific chemical and biological properties. The presence of both bromine and fluorine atoms, along with the pyrrolidin-2-one moiety, distinguishes it from other similar compounds and contributes to its versatility in various applications.
Propriétés
Formule moléculaire |
C10H9BrFNO |
|---|---|
Poids moléculaire |
258.09 g/mol |
Nom IUPAC |
1-(3-bromo-2-fluorophenyl)pyrrolidin-2-one |
InChI |
InChI=1S/C10H9BrFNO/c11-7-3-1-4-8(10(7)12)13-6-2-5-9(13)14/h1,3-4H,2,5-6H2 |
Clé InChI |
AJXRYKPZBODERN-UHFFFAOYSA-N |
SMILES canonique |
C1CC(=O)N(C1)C2=C(C(=CC=C2)Br)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


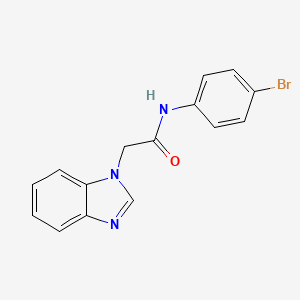
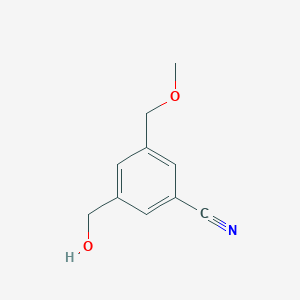
![methyl 4-chloro-1-tosyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylate](/img/structure/B8442919.png)
![(Rac)-2-(7-oxa-bicyclo [2.2.1]hept-1-yl)-propionic acid](/img/structure/B8442922.png)
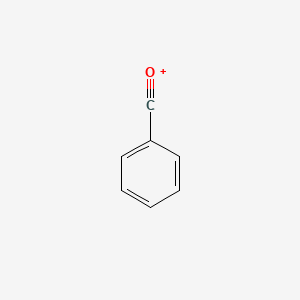

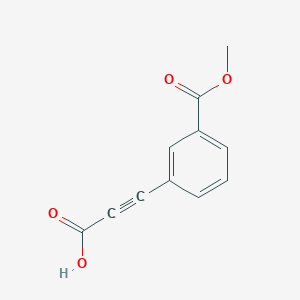
![1-[4-Hydroxy-3-(hydroxymethyl)-1-butyl]-uracil](/img/structure/B8442945.png)
